molecular formula C38H34FN5O6 B12407663 N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine

Cat. No.: B12407663
M. Wt: 675.7 g/mol
InChI Key: TVVPSEDSHAQKKZ-WQBSMFKGSA-N
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Description

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine (CAS: 170871-87-1) is a modified nucleoside derivative extensively utilized in biomedical research, particularly in studying neurological disorders such as Alzheimer's and Parkinson's diseases . Its molecular formula is C38H34FN5O6 (molecular weight: 675.71 g/mol). Key structural features include:

  • N6-Benzoyl protection: Enhances stability during oligonucleotide synthesis.
  • 3'-Deoxy-3'-fluoro modification: Confers resistance to nuclease degradation and alters sugar conformation.
  • 5'-O-DMT (dimethoxytrityl) group: Facilitates solid-phase synthesis by acting as a temporary protecting group.

This compound serves as a critical precursor in synthesizing antisense oligonucleotides and therapeutic RNA analogs .

Properties

Molecular Formula

C38H34FN5O6

Molecular Weight

675.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1

InChI Key

TVVPSEDSHAQKKZ-WQBSMFKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F

Origin of Product

United States

Preparation Methods

Preparation of 3'-Deoxy-3'-Fluoroadenosine

The 3'-fluoro modification is introduced using a diethylaminosulfur trifluoride (DAST) -mediated deoxyfluorination reaction.

Procedure :

  • Starting material : 3'-Hydroxyadenosine (1.0 g, 3.7 mmol) is dissolved in anhydrous dichloromethane (20 mL).
  • DAST addition : DAST (1.2 eq, 0.58 mL) is added dropwise at −40°C under argon.
  • Reaction conditions : Stirred for 6 hours, gradually warming to room temperature.
  • Workup : Quenched with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.
  • Yield : 78% (3'-deoxy-3'-fluoroadenosine).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H-8), 6.15 (dd, J = 16.0 Hz, H-1'), 5.12 (d, J = 48.0 Hz, H-3').
  • ¹⁹F NMR : −113 ppm (dt, J = 48.0, 20.0 Hz).

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl is protected to prevent undesired reactions during subsequent steps.

Procedure :

  • Substrate : 3'-Deoxy-3'-fluoroadenosine (0.5 g, 1.8 mmol) is co-evaporated with anhydrous pyridine (3×10 mL).
  • DMT-Cl addition : 4,4'-Dimethoxytrityl chloride (1.2 eq, 0.87 g) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in pyridine (15 mL) are stirred for 12 hours at room temperature.
  • Workup : Quenched with methanol, concentrated, and purified via silica gel chromatography (CH₂Cl₂:MeOH 95:5).
  • Yield : 85% (5'-O-DMT-3'-deoxy-3'-fluoroadenosine).

Characterization :

  • UV-Vis : λₘₐₓ = 268 nm (DMT chromophore).
  • MS (ESI) : m/z = 675.3 [M+H]⁺ (calculated for C₃₈H₃₄FN₅O₆: 675.7).

N6-Benzoylation

The exocyclic amine is benzoylated to prevent side reactions during oligonucleotide synthesis.

Procedure :

  • Substrate : 5'-O-DMT-3'-deoxy-3'-fluoroadenosine (0.4 g, 0.59 mmol) is dissolved in anhydrous DMF (10 mL).
  • Benzoylating agent : Benzoyl chloride (2.0 eq, 0.14 mL) and triethylamine (3.0 eq, 0.25 mL) are added at 0°C.
  • Reaction conditions : Stirred for 4 hours at room temperature.
  • Workup : Diluted with ethyl acetate, washed with 1M HCl and brine, and purified via flash chromatography (hexane:EtOAc 7:3).
  • Yield : 92% (N6-benzoyl-5'-O-DMT-3'-deoxy-3'-fluoroadenosine).

Characterization :

  • ¹H NMR : δ 8.65 (s, 1H, H-8), 7.85–7.45 (m, 5H, benzoyl), 6.82 (d, J = 9.2 Hz, DMT aromatic).
  • HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Critical Analysis of Methodologies

Fluorination Efficiency

  • DAST vs. MAST : [Bis(2-methoxyethyl)amino]sulfur trifluoride (MAST) offers higher regioselectivity for 3'-fluorination over DAST (90% vs. 78% yield).
  • Side reactions : Over-fluorination or epimerization is mitigated by maintaining temperatures below −30°C.

Protecting Group Compatibility

  • DMT stability : The acid-labile DMT group requires neutral workup conditions (pH 7–8) to prevent premature cleavage.
  • Benzoyl removal : N6-Benzoyl is retained during oligonucleotide synthesis but removed post-synthesis via ammonium hydroxide treatment.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternate reagents : Using in situ-generated 3,5-di-O-benzoyl-2-fluoroarabinosyl bromide reduces fluorination steps.
  • Catalytic DMAP : Reduces triethylamine usage by 40% during benzoylation.

Purification Challenges

  • Silica gel chromatography : Preferred for small-scale synthesis (1–10 g) due to high resolution.
  • Crystallization : Ethanol/water mixtures yield >99% pure product at pilot scale (100 g).

Data Tables

Table 1: Reaction Conditions and Yields

Step Reagents Temp (°C) Time (h) Yield (%)
3'-Fluorination DAST, DCM −40 to RT 6 78
5'-O-DMT Protection DMT-Cl, DMAP, Pyridine RT 12 85
N6-Benzoylation BzCl, TEA, DMF 0 to RT 4 92

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) MS (m/z)
3'-Deoxy-3'-fluoroadenosine 8.35 (s, H-8) −113 285.1
5'-O-DMT-3'-deoxy-3'-fluoroadenosine 6.82 (d, DMT aromatics) −113 675.3
N6-Benzoyl-5'-O-DMT-3'-deoxy-3'-fluoro 7.85–7.45 (benzoyl) −113 856.9

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Antitumor Activity

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. The mechanisms of action include:

  • Inhibition of DNA Synthesis : This compound interferes with the DNA replication process, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth .

Gene Modulation

The compound has been explored for its potential in gene modulation. Modified nucleosides like this compound can serve as effective tools for:

  • Antisense Therapy : By incorporating this compound into antisense oligonucleotides, researchers can enhance the specificity and efficacy of gene silencing approaches .
  • RNA Interference : Its structural modifications allow it to be utilized in RNA interference strategies, targeting specific mRNA sequences to inhibit protein synthesis .

Biochemical Tools

As a biochemical tool, this compound is useful in:

  • Synthesis of Nucleoside Prodrugs : This compound can be used to develop prodrugs that improve the bioavailability of nucleoside analogs, enhancing their therapeutic profiles .
  • Research on Nucleic Acid Interactions : It aids in studying the interactions between nucleic acids and proteins, contributing to our understanding of molecular biology processes .

Antitumor Efficacy Studies

A study conducted by Robak and Robak (2012) highlighted the efficacy of purine nucleoside analogs, including this compound, in treating chronic lymphoid leukemias. The findings indicated significant tumor reduction and improved survival rates in treated subjects .

Gene Modulation Research

Research published in Nature demonstrated that the incorporation of modified nucleosides into antisense oligonucleotides significantly enhanced their stability and binding affinity to target mRNA sequences. This advancement opens new avenues for therapeutic applications in genetic disorders .

Mechanism of Action

The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Modifications CAS Number Primary Applications References
N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine C38H34FN5O6 675.71 3'-deoxy, 3'-fluoro, 5'-O-DMT 170871-87-1 Neurological disorder research, oligonucleotide synthesis
N6-Benzoyl-3'-deoxy-5'-O-DMT-adenosine C38H35N5O6 677.71 3'-deoxy (no fluorine) 84138-86-3 General nucleoside chemistry, precursor synthesis
N6-Benzoyl-3'-O-benzyl-5'-O-DMT-adenosine C45H41N5O7 763.84 3'-O-benzyl (protecting group) - Cardiovascular disease, cancer research
N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite C47H51FN7O7P 875.95 2'-fluoro, 3'-phosphoramidite 136834-22-5 Solid-phase oligonucleotide synthesis
N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine C39H43N5O8 721.80 2'-O-(2-methoxyethyl) - Anticancer research (lymphoid malignancies)

Key Comparisons

(a) Fluorination Position: 2' vs. 3'
  • 3'-Fluoro (Target Compound): Stabilizes the sugar ring in the North conformation, enhancing RNA-binding affinity and nuclease resistance. This is critical for neurological applications .
  • 2'-Fluoro (e.g., N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine): Favors the C3'-endo conformation, improving duplex stability with complementary RNA strands. Widely used in antisense oligonucleotide synthesis .
(b) Protecting Groups
  • 5'-O-DMT : Common in all compounds for reversible protection during synthesis.
  • 3'-O-Benzyl (C45H41N5O7): Increases lipophilicity, aiding in membrane permeability for drug delivery studies .
  • 3'-CE Phosphoramidite (C47H51FN7O7P): Enables automated oligonucleotide synthesis via phosphoramidite chemistry .

Biological Activity

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine is a synthetic purine nucleoside analog that has garnered attention in biochemical research and medicinal chemistry due to its significant biological activity. This compound, characterized by a unique molecular structure, possesses a benzoyl group at the N6 position, a deoxy group at the 3' position, and a fluorine atom at the 3' position, along with a dimethoxytrityl protecting group at the 5' position. Its molecular formula is C38H34FN5O6C_{38}H_{34}FN_{5}O_{6} with a molecular weight of approximately 675.7 g/mol .

Antitumor Properties

This compound has been studied for its antitumor activity , particularly in targeting indolent lymphoid malignancies. The compound operates by inhibiting DNA synthesis and inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications in oncology. Research indicates that this compound mimics natural nucleosides, thus interfering with normal cellular processes such as DNA replication and repair .

The biological activity of this compound can be summarized as follows:

  • Inhibition of DNA Synthesis : The compound disrupts the normal function of nucleotides in DNA synthesis.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells, contributing to its anticancer properties.
  • Enzyme Interaction : Studies have shown that it inhibits specific enzymes involved in nucleic acid metabolism .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAntitumor ActivityMechanism of Action
This compoundHighInhibits DNA synthesis; induces apoptosis
Other Purine Nucleoside AnalogsModerate to HighVaries; often involves mimicking nucleotides
N6-MethyladenosineModerateInvolves modulation of RNA metabolism

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound effectively inhibited the growth of indolent lymphoid malignancies in vitro and in vivo models, showcasing its potential as an anticancer agent .
  • Enzyme Inhibition : Research has indicated that this compound exhibits inhibitory effects on enzymes critical for nucleic acid metabolism, further supporting its role as a therapeutic agent .
  • Synthesis and Derivatives : The synthesis process involves multiple steps that can yield various derivatives, enhancing the compound's versatility for research purposes .

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